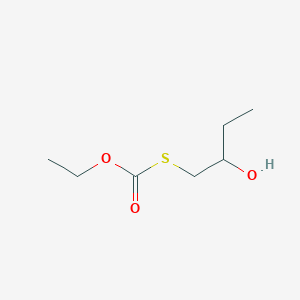
(1,1-Diethoxypropan-2-yl)(triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Diethoxypropan-2-yl)(triethoxy)silane: is an organosilicon compound with the molecular formula C13H30O5Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethoxypropan-2-yl)(triethoxy)silane typically involves the reaction of a silane precursor with an appropriate alcohol under controlled conditions. One common method includes the reaction of triethoxysilane with 1,1-diethoxypropane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs high-purity silane preparation techniques to ensure the final product’s quality and consistency. These methods may involve advanced purification processes to remove impurities and achieve the desired chemical properties .
化学反応の分析
Types of Reactions: (1,1-Diethoxypropan-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Chemistry: (1,1-Diethoxypropan-2-yl)(triethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various applications, including automotive and construction .
作用機序
The mechanism of action of (1,1-Diethoxypropan-2-yl)(triethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive ethoxy groups that can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials .
類似化合物との比較
- Triethoxy(octyl)silane
- (3-Aminopropyl)triethoxysilane
- Trimethoxy(octadecyl)silane
- Hexadecyltrimethoxysilane
Uniqueness: Compared to similar compounds, (1,1-Diethoxypropan-2-yl)(triethoxy)silane offers a unique combination of reactivity and stability. Its ability to form strong bonds with a wide range of substrates makes it particularly valuable in applications requiring enhanced adhesion and durability. Additionally, its specific molecular structure allows for tailored modifications, making it versatile for various industrial and scientific uses .
特性
CAS番号 |
88276-86-2 |
|---|---|
分子式 |
C13H30O5Si |
分子量 |
294.46 g/mol |
IUPAC名 |
1,1-diethoxypropan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-7-14-13(15-8-2)12(6)19(16-9-3,17-10-4)18-11-5/h12-13H,7-11H2,1-6H3 |
InChIキー |
MLZFWWBUEJKLKB-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(C)[Si](OCC)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


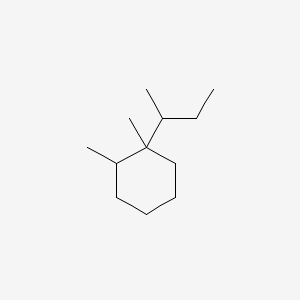
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
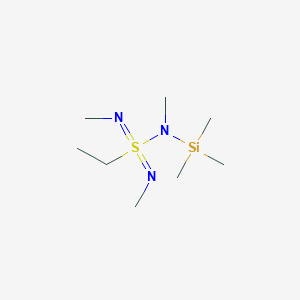
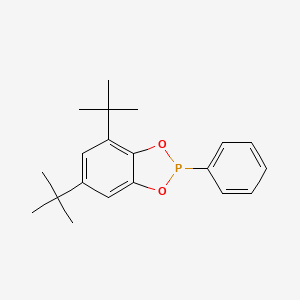
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
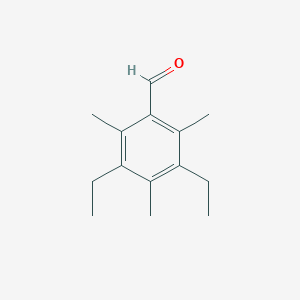

![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

